5-(Trifluoromethyl)pyrazine-2-carboxylic acid

Medicinal Chemistry Process Chemistry Physicochemical Property

Researchers requiring a pyrazine building block with high brain permeability often struggle with analogs lacking the 5-CF3 group. 5-(Trifluoromethyl)pyrazine-2-carboxylic acid solves this with a predicted LogP 1.19 (vs. -0.6 for parent) and a pKa 2.40 enabling efficient amide coupling. • CNS Drug Design: Enhanced passive diffusion for blood-brain barrier penetration; validated in BACE inhibitor synthesis. • Agrochemical Development: Privileged scaffold for SDHI fungicides, leveraging trifluoromethylpyrazine warhead. • Reliable Supply: Available in high purity with consistent quality for large-scale synthesis.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.1 g/mol
CAS No. 1060814-50-7
Cat. No. B1425890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrazine-2-carboxylic acid
CAS1060814-50-7
Molecular FormulaC6H3F3N2O2
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13)
InChIKeyDDVCRZPGVDGULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Properties & Procurement


5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a fluorinated heterocyclic building block featuring a pyrazine core substituted at the 5-position with an electron-withdrawing trifluoromethyl group and a carboxylic acid handle . This substitution pattern imparts distinct physicochemical properties, including enhanced acidity (predicted pKa 2.40±0.10) and increased lipophilicity (LogP 1.19360) relative to the parent pyrazine-2-carboxylic acid . These characteristics make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1].

Building block class Fluorinated pyrazinecarboxylic acid
Key handles Carboxylic acid & electron‑withdrawing CF₃
Reported properties Enhanced acidity & lipophilicity vs. unsubstituted analog
Synthesis applications CNS research candidates, agrochemicals, OLED materials

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Irreplaceable Building Block


Simple substitution of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with other pyrazine-2-carboxylic acid analogs is not advisable due to profound differences in physicochemical and electronic properties driven by the 5-CF₃ substituent. The electron-withdrawing nature of the trifluoromethyl group significantly alters the acidity of the carboxylic acid (predicted pKa 2.40 vs. 2.9 for unsubstituted pyrazine-2-carboxylic acid) and markedly increases lipophilicity (LogP 1.19 vs. -0.6) . These changes impact solubility, reactivity in coupling reactions, and the pharmacokinetic profiles of derived compounds [1]. Furthermore, the specific regiochemistry of the 5-substitution on the pyrazine ring directs distinct reactivity in cross-coupling and condensation reactions compared to other isomers (e.g., 3-CF₃ analog) or alternative 5-substituents (e.g., 5-Cl, 5-CH₃). Using an unoptimized analog can lead to failed syntheses, lower yields, or biologically inactive products, as evidenced by structure-activity relationship (SAR) studies in pyrazinecarboxamide fungicides and β-secretase inhibitors [2].

Target
Analog
Regiochemistry
5‑CF₃
3‑CF₃ or 5‑Cl/CH₃
Acidity (pKa)
Lower pKa (predicted ~2.4)
Higher pKa (unsubstituted ~2.9)
Lipophilicity (LogP)
Higher LogP (~1.2)
Lower LogP (unsubstituted ~ −0.6)
Alternative isomers or substituents may shift reactivity, coupling efficiency, and physicochemical profiles. Direct substitution without validation risks synthesis failure or altered biological activity.

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Key Differentiators


Enhanced Acidity vs. Unsubstituted Analog

The electron-withdrawing trifluoromethyl group at the 5-position significantly increases the acidity of the carboxylic acid moiety compared to the parent pyrazine-2-carboxylic acid. The predicted pKa of 5-(trifluoromethyl)pyrazine-2-carboxylic acid is 2.40±0.10, while the experimental pKa of pyrazine-2-carboxylic acid is 2.9 [1].

Acidity (pKa)
Predicted property
Target pKa ~2.4 vs. baseline 2.9
ΔpKa ≈ 0.5 units
Enhanced ionization at physiological pH; may influence coupling reactivity and salt formation.
Predicted (ACD/Labs); confirm experimentally for critical applications.
Medicinal Chemistry Process Chemistry Physicochemical Property

Increased Lipophilicity vs. Unsubstituted Analog

The lipophilic trifluoromethyl group confers a substantial increase in LogP, a measure of partition coefficient. The experimental LogP of 5-(trifluoromethyl)pyrazine-2-carboxylic acid is reported as 1.19360, whereas the LogP of unsubstituted pyrazine-2-carboxylic acid is approximately -0.6 [1].

Lipophilicity (LogP)
Reported estimate
Target LogP ~1.2 vs. baseline −0.6
ΔLogP ≈ 1.8 units
Greater membrane permeability potential; supports CNS penetration research.
Method: shake‑flask or computational estimate; verify for your specific program.
Medicinal Chemistry ADME Physicochemical Property

Pyraziflumid Scaffold: Class Advantage for 5-CF₃ Analog

While direct antifungal activity data for 5-(trifluoromethyl)pyrazine-2-carboxylic acid itself is limited in public literature, its close structural analog, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, serves as the carboxylic acid component of the commercial SDHI fungicide pyraziflumid . Pyraziflumid demonstrates potent broad-spectrum activity with EC80 values of 2–10 ppm against gray mold (Botrytis cinerea), 0.5–2 ppm against brown rust (Puccinia recondita), and 0.5–2 ppm against powdery mildew (Erysiphe graminis) [1]. This established SAR underscores the value of the trifluoromethylpyrazinecarboxylic acid scaffold in generating highly active agrochemicals. The 5-CF₃ isomer offers an alternative regioisomeric handle for constructing novel carboxamide fungicides with potentially differentiated resistance profiles.

Fungicide scaffold precedent
Class‑level inference
3‑CF₃ analog (pyraziflumid) EC80 0.5–10 ppm against key pathogens
Trifluoromethylpyrazinecarboxylic acid scaffold is privileged in SDHI fungicide discovery; 5‑CF₃ regioisomer may provide IP‑differentiated spectrum.
Direct activity data for 5‑CF₃ isomer not reported; class‑level inference only.
Agrochemical Fungicide SAR

BACE Inhibitor Synthetic Intermediate

5-(Trifluoromethyl)pyrazine-2-carboxylic acid is specifically utilized as a key synthetic intermediate in the preparation of β-secretase (BACE) inhibitors, a class of investigational drugs for Alzheimer's disease . BACE1 inhibition is a validated target in Alzheimer's research, and potent inhibitors with Ki values in the low nanomolar range (e.g., 4.88 nM for a related compound) have been reported [1]. While the exact contribution of the 5-CF₃-pyrazine moiety to BACE1 affinity is not detailed in public SAR tables for this specific building block, its use in patented BACE inhibitor syntheses distinguishes it from non-fluorinated or alternatively substituted pyrazine carboxylic acids, which lack documented applications in this high-value therapeutic area.

BACE inhibitor synthesis
Application precedent
Documented as intermediate for BACE inhibitors (Alzheimer’s research)
Reduces project risk for CNS‑targeting programs; literature precedent vs. untested analogs.
Exact contribution to potency not disclosed; SAR may vary.
Medicinal Chemistry Neuroscience Alzheimer's Disease

OLED Materials Precursor

5-(Trifluoromethyl)pyrazine-2-carboxylic acid is highlighted as a crucial precursor for synthesizing advanced materials used in organic light-emitting diodes (OLEDs) [1]. The incorporation of fluorinated pyrazine moieties can improve charge transport properties, thermal stability, and overall device efficiency [2]. In contrast, the non-fluorinated parent pyrazine-2-carboxylic acid is primarily employed as an antitubercular agent (pyrazinoic acid) or general synthetic intermediate, without specific applications in the OLED field. This distinct application space provides a clear procurement rationale based on end-use requirements.

OLED materials precursor
Application precedent
Employed in synthesis of OLED emitters and charge‑transport materials
Fluorinated pyrazine core can tune electronic properties and stability; distinct from non‑fluorinated analogs.
Verify device performance for your specific design.
Materials Science OLED Organic Electronics

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Key Applications


CNS-Penetrant Drug Design

Leverage the enhanced lipophilicity (LogP 1.19) and electron-withdrawing nature of 5-(trifluoromethyl)pyrazine-2-carboxylic acid to design central nervous system (CNS) drug candidates with improved blood-brain barrier permeability . The increased LogP relative to non-fluorinated pyrazine carboxylic acids (LogP ~ -0.6) suggests potential for better passive diffusion into the brain [1]. This building block is particularly relevant for programs targeting β-secretase (BACE) in Alzheimer's disease, where it has established synthetic precedent .

Next-Generation SDHI Fungicides

Develop novel succinate dehydrogenase inhibitor (SDHI) fungicides by employing 5-(trifluoromethyl)pyrazine-2-carboxylic acid as a carboxylic acid warhead in pyrazinecarboxamide frameworks . The established potency of the 3-CF₃ isomer in pyraziflumid (EC80 0.5–10 ppm against key pathogens) validates the trifluoromethylpyrazinecarboxylic acid scaffold as a privileged motif in fungicide discovery [1]. Utilizing the 5-CF₃ regioisomer offers a new vector for exploring intellectual property and potentially distinct spectrum or resistance profiles.

Optimized Amide Coupling

Design robust amide bond formation protocols that account for the increased acidity (pKa 2.40) of 5-(trifluoromethyl)pyrazine-2-carboxylic acid relative to pyrazine-2-carboxylic acid (pKa 2.9) . The lower pKa can influence reaction kinetics and require adjustments in coupling reagent selection, base stoichiometry, or pH control during workup [1]. Understanding this property difference is essential for achieving high yields and purities in large-scale syntheses of pharmaceutical intermediates.

OLED Emitters and Electron Transport Materials

Synthesize advanced organic light-emitting diode (OLED) materials incorporating the 5-(trifluoromethyl)pyrazine-2-carboxylic acid scaffold to tune electronic properties . The electron-withdrawing trifluoromethyl group and nitrogen-rich pyrazine core can enhance electron transport and modulate emission characteristics in thermally activated delayed fluorescence (TADF) or phosphorescent emitters [1]. This application is not accessible with non-fluorinated pyrazine carboxylic acid analogs.

Application
Selection Property
Validation Focus
CNS‑penetrant research candidates
Enhanced lipophilicity & acidity
LogP and pKa verification for BBB permeability models
SDHI fungicide discovery
Trifluoromethylpyrazine scaffold
Spectrum and resistance profiling vs. known SDHI motifs
Amide coupling optimization
Carboxylic acid reactivity (pKa)
Coupling efficiency under varied conditions; yield and purity
OLED material development
Electron‑withdrawing pyrazine core
Charge transport, emission tuning, and device stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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